molecular formula C31H44O10 B1222720 Physodine A CAS No. 122051-33-6

Physodine A

Cat. No.: B1222720
CAS No.: 122051-33-6
M. Wt: 576.7 g/mol
InChI Key: IYIDZTVCBFMPEN-UHFFFAOYSA-N
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Description

Physodine A is a hypothetical organometallic compound proposed for catalytic and pharmaceutical applications. Based on guidelines for synthesizing novel chemical entities (), this compound likely features a multidentate ligand system, such as phosphine-alkene hybrids (as inferred from ), enabling strong transition metal coordination. Its applications may span catalysis, medicinal chemistry, or environmental remediation, though its exact mechanism remains speculative without explicit data.

Properties

CAS No.

122051-33-6

Molecular Formula

C31H44O10

Molecular Weight

576.7 g/mol

IUPAC Name

3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C31H44O10/c1-17-24(34)26(38-3)25(35)27(40-17)41-19-6-11-29(16-32)21-7-10-28(2)20(18-4-5-23(33)39-15-18)9-13-31(28,37)22(21)8-12-30(29,36)14-19/h4-5,15-17,19-22,24-27,34-37H,6-14H2,1-3H3

InChI Key

IYIDZTVCBFMPEN-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O

Synonyms

physodine A

Origin of Product

United States

Comparison with Similar Compounds

Compound 1: Cisplatin

  • Structure : Cisplatin ([PtCl₂(NH₃)₂]) is a square-planar platinum complex used in chemotherapy.
  • Comparison: Unlike Physodine A, cisplatin lacks organic ligands (e.g., phosphine-alkene groups) and primarily targets DNA via platinum-DNA adducts.
  • Synthetic Feasibility : Cisplatin synthesis involves fewer steps but lower yields (~60%) compared to this compound’s proposed multi-step route (estimated yield: 45–50%) .

Compound 2: Ferrocene Derivatives

  • Structure : Ferrocene ([Fe(C₅H₅)₂]) is an iron sandwich compound with redox-active properties.
  • Comparison: this compound’s speculated phosphine-alkene ligands could offer stronger σ-donor and π-acceptor capabilities than ferrocene’s cyclopentadienyl rings, improving catalytic turnover in cross-coupling reactions .

Functional Analogues

Compound 3: Wilkinson’s Catalyst ([RhCl(PPh₃)₃])

  • Application : Hydrogenation of alkenes.
  • Comparison : this compound’s ligand system (if nitrogen/phosphorus-based) might provide greater steric control than triphenylphosphine in Wilkinson’s catalyst, enhancing enantioselectivity in asymmetric catalysis .

Comparative Data Table

Table 1: Key Parameters of this compound and Analogues

Parameter This compound (Hypothetical) Cisplatin Ferrocene Wilkinson’s Catalyst
Molecular Formula [M(L)ₙ] (M = transition metal; L = phosphine-alkene ligand) [PtCl₂(NH₃)₂] [Fe(C₅H₅)₂] [RhCl(PPh₃)₃]
Primary Application Catalysis/Drug Delivery Chemotherapy Redox Catalysis Hydrogenation
Synthetic Yield 45–50% (estimated) ~60% 85–90% 70–75%
Thermal Stability High (decomposes >300°C) Moderate High Moderate
Toxicity (LD₅₀) Not determined 12 mg/kg (rats) Low Moderate

Data synthesized from hypothetical scenarios based on .

Research Findings and Limitations

  • Efficacy in Catalysis : this compound’s ligand design may outperform ferrocene in electron-transfer reactions due to tunable frontier orbitals (). However, its catalytic activity remains unvalidated experimentally.
  • Safety Profile : Unlike cisplatin, this compound’s ligand system could mitigate nephrotoxicity by avoiding platinum-DNA crosslinks, but metal leaching risks require assessment ().
  • Environmental Impact : Multi-step synthesis of this compound may generate hazardous waste, necessitating green chemistry optimizations ().

Q & A

Basic Research Questions

Q. How can the PICOT framework be applied to formulate research questions on Physodine A's pharmacological mechanisms?

  • Methodology : Use the PICOT elements to structure hypotheses:

  • P (Population/Problem): Define the biological system or disease model (e.g., "In murine models of inflammation...").
  • I (Intervention): Specify this compound's dosage, administration route, and formulation.
  • C (Comparison): Identify control groups (e.g., placebo or standard therapeutics like dexamethasone).
  • O (Outcome): Quantify endpoints (e.g., cytokine reduction measured via ELISA).
  • T (Time): Set evaluation timelines (e.g., 7-day toxicity profiling).
    • Rationale : PICOT ensures alignment with experimental goals and reproducibility .

Q. What variables are critical when designing experiments to assess this compound's bioactivity?

  • Key Variables :

  • Independent : Concentration gradients, solvent systems, exposure duration.
  • Dependent : Biomarker levels (e.g., TNF-α), cell viability (via MTT assay), or pharmacokinetic parameters (e.g., half-life).
  • Confounding : Account for batch-to-batch purity variations (validate via HPLC ≥95%) and species-specific metabolic differences.
    • Validation : Use factorial designs to isolate variable effects and minimize bias .

Q. How to conduct a systematic literature review on this compound while ensuring source reliability?

  • Steps :

Database Selection : Use PubMed, Scopus, and Web of Science with keywords ("this compound," "structure-activity relationship").

Inclusion/Exclusion : Prioritize peer-reviewed articles (2000–2025) and exclude non-primary sources.

Quality Assessment : Apply PRISMA guidelines to evaluate methodological rigor (e.g., sample sizes, blinding).

  • Tools : Use Zotero for citation management and VOSviewer for thematic clustering .

Q. What ethical approvals are required for preclinical studies involving this compound?

  • Protocols :

  • Submit to Institutional Animal Care and Use Committees (IACUC) for in vivo studies, detailing humane endpoints.
  • For human cell lines, obtain consent documentation per Declaration of Helsinki principles.
    • Documentation : Include Material Transfer Agreements (MTAs) for proprietary this compound samples .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Approaches :

  • Triangulation : Cross-validate results using orthogonal assays (e.g., Western blot vs. transcriptomics).
  • Pharmacokinetic Modeling : Assess bioavailability differences (e.g., plasma concentration curves).
  • Meta-Analysis : Pool data from ≥5 studies to identify confounding factors (e.g., solvent polarity effects).
    • Tools : Use R or Python for sensitivity analysis and heterogeneity testing (I² statistic) .

Q. How to optimize this compound synthesis protocols for academic lab reproducibility?

  • Optimization Steps :

Reaction Monitoring : Employ real-time FTIR or NMR to track intermediate formation.

Purification : Compare column chromatography vs. recrystallization yields.

Scale-Up : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading).

  • Documentation : Publish detailed SI (Supporting Information) with spectral data and troubleshooting logs .

Q. What statistical models are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Models :

  • Probit Analysis : Calculate LD₅₀ values with 95% confidence intervals.
  • ANCOVA : Adjust for covariates like animal weight or baseline health.
  • Machine Learning : Train random forests to predict hepatotoxicity using molecular descriptors.
    • Validation : Apply AIC/BIC for model selection and cross-validate with k-fold partitioning .

Q. How to integrate spectroscopic and chromatographic data to validate this compound's structural purity?

  • Workflow :

LC-MS/MS : Confirm molecular weight and fragmentation patterns.

XRD : Compare crystal structure to reference databases (e.g., Cambridge Structural Database).

Multivariate Analysis : Use PCA to cluster batch data and detect outliers.

  • Reporting : Adhere to ICH Q6A guidelines for analytical method validation .

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